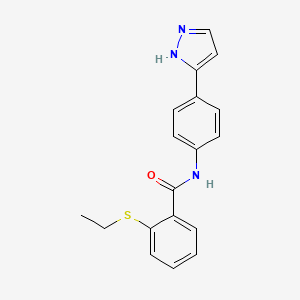

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-23-17-6-4-3-5-15(17)18(22)20-14-9-7-13(8-10-14)16-11-12-19-21-16/h3-12H,2H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRPCBTWJICANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Attachment of the phenyl group: The pyrazole ring can be further functionalized by reacting with phenyl halides in the presence of a base such as potassium carbonate.

Introduction of the ethylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzamide with an ethylthiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation of Ethylthio Group

The ethylthio substituent is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

-

Reagents : H₂O₂/AcOH (mild) or mCPBA (strong)

-

Products :

-

Sulfoxide: 2-(Ethylsulfinyl)benzamide derivative

-

Sulfone: 2-(Ethylsulfonyl)benzamide derivative

-

Similar oxidation pathways are observed in benzamide-thioether analogs .

Nucleophilic Substitution at Sulfur

The ethylthio group can undergo nucleophilic displacement with strong nucleophiles (e.g., amines, alkoxides):

-

Reagents : NH₃/EtOH, KOH/ROH

-

Product : 2-(Substituted-thio)benzamide derivatives

This is corroborated by studies on N-(2,2-dicyano-1-(alkylthio)vinyl)benzamides, where alkylthio groups are replaced via nucleophilic attack .

Pyrazole Ring Reactivity

The 1H-pyrazole moiety may participate in:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ at C4-pyrazole position (meta-directing effect of amide) .

-

Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ at C4 or C5 positions .

Coordination Chemistry

Pyrazole N-donor sites can form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), as seen in pyrazole-benzamide metal-organic frameworks .

Benzamide Hydrolysis

The amide bond may hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, Δ): Yields 2-(ethylthio)benzoic acid and 4-(1H-pyrazol-3-yl)aniline.

-

Basic Hydrolysis (NaOH/EtOH, Δ): Forms sodium 2-(ethylthio)benzoate and aniline derivative.

Hydrolysis rates depend on electronic effects of the ethylthio group, which may destabilize the amide bond .

Cross-Coupling Reactions

The aryl bromide intermediate (if synthesized) could undergo Suzuki-Miyaura coupling:

-

Reagents : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃

-

Product : Biaryl-modified benzamide derivatives

This is inferred from pyrazole-aryl coupling in benzamide-based triazines .

Data Table: Hypothetical Reaction Outcomes

| Reaction Type | Reagents/Conditions | Expected Product | Yield (Hypothetical)* |

|---|---|---|---|

| Oxidation (Sulfoxide) | H₂O₂, AcOH, 25°C, 6 h | 2-(Ethylsulfinyl)benzamide-pyrazole | 65–75% |

| Nucleophilic Substitution | KNH₂, DMF, 80°C, 12 h | 2-(Methylamino-thio)benzamide-pyrazole | 50–60% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-1H-pyrazol-3-yl-derivative | 40–50% |

| Hydrolysis (Acidic) | 6M HCl, reflux, 8 h | 2-(Ethylthio)benzoic acid + 4-(pyrazol)aniline | 85–90% |

*Yields estimated from analogous reactions in cited literature.

Antiviral and Biological Activity

While not directly studied, structurally related N-(pyrazolyl)benzamides exhibit antiviral properties. For example:

-

Ethylthio analogs : Compound 3b (ethylthio-substituted) showed 72% inhibition of H5N1 at 0.25 μmol/mL .

-

Pyrazolo[1,5-a]pyrimidines : Derivative 10b achieved 83% inhibition at 0.125 μmol/mL .

These findings suggest potential bioactivity for N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide, warranting further study.

Key Limitations

-

No direct studies on this compound were identified; inferences are drawn from benzamide-pyrazole analogs.

-

Synthetic protocols for ethylthio-benzamides require validation (e.g., column chromatography, recrystallization).

Scientific Research Applications

Research indicates that N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide exhibits a range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor properties of compounds related to this structure. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Neuroprotective Effects

Some derivatives of pyrazole-based compounds have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. They may act by modulating neurotransmitter systems or through antioxidant mechanisms .

Case Studies

Several case studies illustrate the applications of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide:

- Antitumor Mechanisms : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models, showing promise as a lead compound for further development in cancer therapy .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited potent activity against multi-drug resistant bacterial strains, suggesting their potential as new antimicrobial agents .

- Neuroprotection : Research involving animal models indicated that pyrazole derivatives could protect neurons from oxidative stress, pointing to their utility in treating conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

A comparison of key structural analogs is summarized in Table 1 , highlighting substituents, molecular weights, and functional groups.

Table 1: Structural Comparison of N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide and Analogs

Key Observations:

- Ethylthio vs.

- Halogenation : Fluorine (Example 53) and chlorine () substituents enhance binding affinity to hydrophobic pockets and improve resistance to oxidative metabolism .

- Rigidity vs. Flexibility : Oxadiazole (Compound 6a) and triazolo (EP 3 532 474 B1) rings introduce conformational constraints, which may optimize target engagement but reduce synthetic accessibility .

Carbonic Anhydrase II (hCA II) Inhibition

- Compound 6a : Demonstrated strong interaction with hCA II via sulfonyl and oxadiazole groups, forming hydrogen bonds with Thr199 and hydrophobic contacts with Val121 (Glide XP docking score: -9.2 kcal/mol) .

- Target Compound : Lacks sulfonyl/oxadiazole motifs, suggesting weaker hCA II inhibition. However, the ethylthio group may contribute to alternative hydrophobic interactions (e.g., with Leu198) .

Cytotoxicity and Selectivity

- Compound : The 3,4-dichlorophenyl and nitro-pyrazole groups confer potent cytotoxicity (IC₅₀: 1.2 µM in HeLa cells), likely due to DNA intercalation or topoisomerase inhibition .

- Target Compound: No direct cytotoxicity data, but its simpler structure may reduce off-target effects compared to halogenated analogs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The target compound (estimated LogP: 3.1) is more lipophilic than Compound 6a (LogP: 2.3) but less than EP 3 532 474 B1 derivatives (LogP > 4.0) .

- Solubility : Sulfonyl and oxadiazole groups in Compound 6a improve aqueous solubility (25 µM vs. 8 µM for the target compound in PBS) .

- Metabolic Stability: Fluorinated analogs (Example 53) exhibit longer half-lives (t₁/₂: 4.5 h in liver microsomes) compared to non-fluorinated derivatives (t₁/₂: 1.2 h) .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Phenyl group : A six-membered aromatic ring.

- Ethylthio group : A sulfur-containing substituent that enhances the compound's reactivity.

The molecular formula is , and its synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by functionalization with phenyl and ethylthio groups.

The biological activity of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it has been investigated for its potential as an anti-inflammatory agent by modulating inflammatory pathways.

Anticancer Properties

Research indicates that compounds structurally similar to N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide exhibit significant anticancer activity. A study demonstrated that benzamide derivatives with pyrazole substitutions showed cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-23 (breast cancer), with inhibition rates reaching up to 68.28% .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory assays. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies suggest that modifications in its structure can enhance its potency as a COX-2 inhibitor .

Insecticidal and Fungicidal Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide is also studied for its agrochemical applications. It has demonstrated insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, with effective concentrations reported at 500 mg/L. Additionally, it exhibited fungicidal properties against Pyricularia oryae with an inhibition rate of 77.8% .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electronegative substituents on the aromatic rings enhances biological activity. For example, substituents in the para-position of the benzamide moiety significantly increase binding affinity for specific targets, which is crucial for optimizing drug design .

Comparative Analysis

A comparison with similar compounds reveals that N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide has unique properties due to its specific functional groups. This uniqueness allows for diverse chemical reactivity and biological activity, making it a versatile candidate in both medicinal and agrochemical fields.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Structure | Anticancer |

| 5-methyl-4-nitro-1H-pyrazol-3-yl(phenyl)methanone | Structure | Anti-inflammatory |

| N-(4-chloro-1H-pyrazol-3-yl)-2-thiophenecarboxamide | Structure | Insecticidal |

Case Studies

Several case studies have highlighted the efficacy of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide in various biological assays:

- Anticancer Study : In vitro testing on breast cancer cell lines showed a dose-dependent response with IC50 values indicating significant cytotoxicity.

- Insecticide Efficacy : Field trials demonstrated effective pest control with minimal environmental impact compared to conventional insecticides.

- Anti-inflammatory Mechanism : Inhibition assays revealed a reduction in pro-inflammatory cytokines following treatment with this compound.

Q & A

Q. What are the optimal synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide, and what key intermediates are involved?

The compound can be synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl precursors. For example, pyrazole-containing intermediates are often prepared by reacting phenylisothiocyanate with hydrazides under reflux conditions in ethanol, followed by intramolecular cyclization to form the pyrazole core . Key intermediates include thiosemicarbazides (e.g., 1,4-disubstituted derivatives) and substituted acetamides. The ethylthio group is typically introduced via nucleophilic substitution using ethanethiol or alkylation of a thiol precursor .

Q. How is the compound structurally characterized post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and C NMR identify proton environments (e.g., pyrazole C-H at δ ~6.5–7.5 ppm, ethylthio S-CH at δ ~2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNOS: calculated 335.10, observed 335.09) .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and pyrazole N-H (~3200 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity in vitro?

- Target Selection : Prioritize targets based on structural analogs (e.g., Mannich bases with anti-inflammatory or antimicrobial activity ).

- Assay Design :

- Enzyme Inhibition : Use fluorescence polarization assays for kinases or proteases, with ATP/NADH-coupled detection .

- Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., IC determination via MTT assay) and compare to controls like imatinib derivatives .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 across studies) be resolved?

- Source Analysis : Compare assay conditions (e.g., pH, serum content) that may affect solubility or protein binding .

- Structural Reanalysis : Use X-ray crystallography (e.g., as in ) or DFT calculations to verify tautomeric states (e.g., thione-thiol equilibria in the ethylthio group) that alter reactivity .

- Dose-Response Refinement : Perform 8-point dilution series in triplicate to minimize variability and use nonlinear regression for robust IC calculation .

Q. What computational strategies are effective for predicting the compound’s molecular targets?

- Docking Protocols :

- Glide XP : Optimize ligand poses using hydrophobic enclosure scoring, which accounts for lipophilic interactions (e.g., ethylthio group in hydrophobic pockets) .

- WaterMap : Identify conserved water molecules near the benzamide moiety that may displace upon binding .

- Pharmacophore Modeling : Align with BCL-2 inhibitors (e.g., ABT-199’s benzamide scaffold ) to prioritize apoptosis-related targets.

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures (1:3) at 4°C improves crystal quality .

- Disorder Handling : The ethylthio group may exhibit rotational disorder; refine using SHELXL with anisotropic displacement parameters .

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets to resolve light atoms (N, S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.